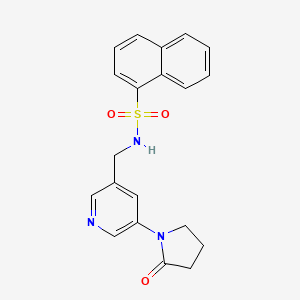
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
HIV-1 Reverse Transcriptase Inhibitors
Research has delved into the design and construction of new non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), focusing on modifications of panel linkers in new derivatives to enhance anti-HIV activity. The influence of linkers, such as those involving a naphthalene ring, has been found to play a significant role in the interaction between inhibitors and the reverse transcriptase enzyme, highlighting the compound's potential in developing potent anti-HIV compounds (Zakharova, 2022).
Sulfonamide Inhibitors
Sulfonamide compounds, including derivatives of naphthalene-1-sulfonamide, have been reviewed for their significance as bacteriostatic antibiotics and their applications in treating bacterial infections and diseases caused by other microorganisms. These compounds are utilized across various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics, underscoring their broad utility in healthcare (Gulcin & Taslimi, 2018).
Corrosion Inhibitors
Phthalocyanine and naphthalocyanine derivatives, related to the structural framework of naphthalene-1-sulfonamide, have been studied for their applications as corrosion inhibitors. Their ability to form chelating complexes with metallic atoms positions them as effective anticorrosive materials for various metal/electrolyte systems, highlighting the compound's relevance in materials engineering (Verma et al., 2021).
Genotoxic Potential and Environmental Impact
The genotoxic potential and environmental impact of compounds structurally related to naphthalene-1-sulfonamide, such as 1,4-naphthoquinone, have been reviewed, emphasizing the importance of understanding their effects on human health and the environment. This includes evaluating their genotoxicity through various assays and understanding their role in microbial degradation, highlighting the environmental implications of these compounds (Fowler et al., 2018).
Microbial Degradation of Environmental Pollutants
Studies have also focused on the microbial degradation of polyfluoroalkyl chemicals, with relevance to derivatives of naphthalene-1-sulfonamide. Understanding the biodegradability of these compounds in the environment is crucial for assessing their fate and impact, particularly in relation to their breakdown into perfluoroalkyl carboxylic and sulfonic acids, which are of regulatory concern due to their persistence and toxicity (Liu & Mejia Avendaño, 2013).
Wirkmechanismus
Target of Action
Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives play a significant role in the biological activity of many compounds .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of many compounds .
Eigenschaften
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20-9-4-10-23(20)17-11-15(12-21-14-17)13-22-27(25,26)19-8-3-6-16-5-1-2-7-18(16)19/h1-3,5-8,11-12,14,22H,4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPIXULFLFJSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)
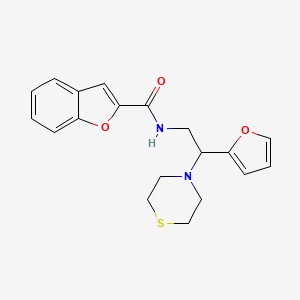

![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)
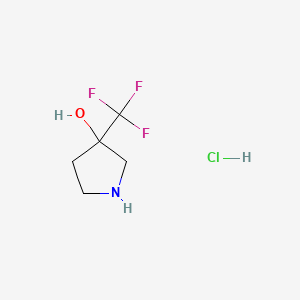
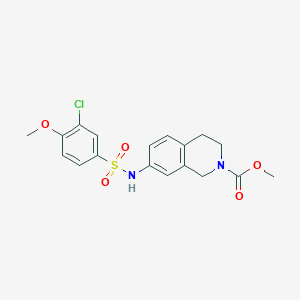
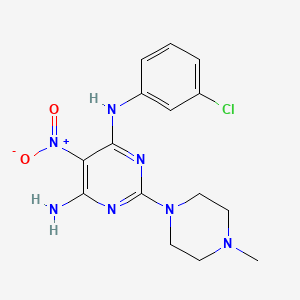
![1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963380.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2963382.png)
![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)
![4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2963385.png)
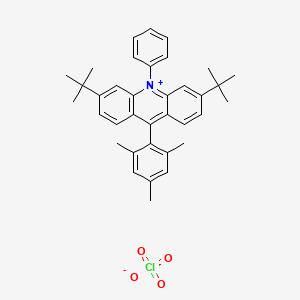
![3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2963390.png)